molecular formula C10H9ClO B14247231 3-Butyn-2-ol, 1-chloro-4-phenyl-, (2S)- CAS No. 433257-35-3

3-Butyn-2-ol, 1-chloro-4-phenyl-, (2S)-

Cat. No.: B14247231
CAS No.: 433257-35-3
M. Wt: 180.63 g/mol
InChI Key: HEQMGXSJJBESIL-JTQLQIEISA-N
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Description

3-Butyn-2-ol, 1-chloro-4-phenyl-, (2S)- is an organic compound with the molecular formula C10H9ClO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyn-2-ol, 1-chloro-4-phenyl-, (2S)- typically involves the reaction of 4-phenyl-3-butyn-2-ol with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of chiral compounds.

Chemical Reactions Analysis

Types of Reactions

3-Butyn-2-ol, 1-chloro-4-phenyl-, (2S)- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-chloro-4-phenyl-3-butyn-2-one.

    Reduction: Formation of 1-chloro-4-phenyl-2-butene or 1-chloro-4-phenylbutane.

    Substitution: Formation of 1-azido-4-phenyl-3-butyn-2-ol or 1-thio-4-phenyl-3-butyn-2-ol.

Scientific Research Applications

3-Butyn-2-ol, 1-chloro-4-phenyl-, (2S)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its reactivity and chiral nature.

Mechanism of Action

The mechanism of action of 3-Butyn-2-ol, 1-chloro-4-phenyl-, (2S)- depends on the specific reaction or application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine atom and the triple bond can facilitate interactions with various molecular targets, leading to changes in cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-3-butyn-2-ol: Lacks the chlorine atom, making it less reactive in substitution reactions.

    3-Butyn-2-ol: Lacks both the phenyl and chlorine groups, resulting in different reactivity and applications.

    1-Chloro-4-phenyl-3-butyn-2-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical behavior.

Uniqueness

3-Butyn-2-ol, 1-chloro-4-phenyl-, (2S)- is unique due to its combination of a chiral center, a triple bond, and a chlorine atom. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industry.

Properties

CAS No.

433257-35-3

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

(2S)-1-chloro-4-phenylbut-3-yn-2-ol

InChI

InChI=1S/C10H9ClO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,8H2/t10-/m0/s1

InChI Key

HEQMGXSJJBESIL-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)C#C[C@@H](CCl)O

Canonical SMILES

C1=CC=C(C=C1)C#CC(CCl)O

Origin of Product

United States

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